molecular formula C22H17F3N2O3S B11418235 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11418235
M. Wt: 446.4 g/mol
InChI Key: SWPZJCZUXVEZBC-UHFFFAOYSA-N
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Description

2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of furan, benzothiazepine, and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzothiazepine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and benzothiazepine rings may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar compounds include other benzothiazepine derivatives and furan-containing molecules. Compared to these, 2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties.

Conclusion

2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C22H17F3N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17F3N2O3S/c23-22(24,25)14-5-3-6-15(11-14)26-20(28)13-27-16-7-1-2-9-18(16)31-19(12-21(27)29)17-8-4-10-30-17/h1-11,19H,12-13H2,(H,26,28)

InChI Key

SWPZJCZUXVEZBC-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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